molecular formula C13H21N3O2 B4921894 [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol

[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol

Cat. No.: B4921894
M. Wt: 251.32 g/mol
InChI Key: YPZXGYZWMWGPRY-UHFFFAOYSA-N
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Description

[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine ring substituted with a methanol group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropylmethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination.

    Introduction of the methanol group: This is typically achieved through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions.

    Substitution: The piperidine ring can participate in various substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the oxadiazole and piperidine rings with a methanol group is unique.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile.

Properties

IUPAC Name

[1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c17-9-11-3-5-16(6-4-11)8-13-14-12(15-18-13)7-10-1-2-10/h10-11,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZXGYZWMWGPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CN3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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